Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

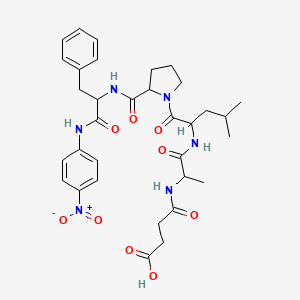

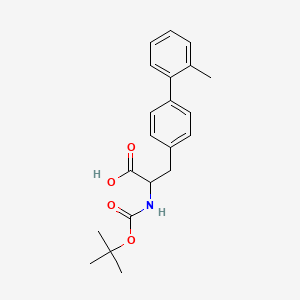

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA, also known as N-Succinyl-DL-alanyl-DL-leucyl-DL-prolyl-DL-phenylalanine p-nitroanilide, is a chromogenic substrate used primarily in enzymatic assays. This compound is particularly useful for detecting and measuring the activity of proteolytic enzymes such as elastase, chymotrypsin, and cathepsin G. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantified colorimetrically due to its yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves several steps, starting with the protection of amino groups and the sequential coupling of amino acids. The succinyl group is introduced to increase the solubility and stability of the substrate. The final step involves the coupling of p-nitroaniline to the peptide chain. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

Reagents: Proteolytic enzymes (e.g., elastase, chymotrypsin, cathepsin G)

Conditions: Aqueous buffer solutions at physiological pH (7.4), temperature around 37°C

Major Products

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured spectrophotometrically.

Scientific Research Applications

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes like elastase, chymotrypsin, and cathepsin G.

Biological Studies: Used to study enzyme kinetics and inhibition in various biological samples, including blood and tissue extracts.

Medical Research: Helps in the diagnosis of diseases related to protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Industrial Applications: Employed in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.

Mechanism of Action

The mechanism of action of Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA involves its hydrolysis by specific proteolytic enzymes. The succinyl group enhances the solubility and stability of the substrate, allowing it to interact effectively with the enzyme’s active site. The enzyme cleaves the peptide bond, releasing p-nitroaniline, which can be quantified colorimetrically. This process helps in determining the enzyme’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for similar enzymatic assays.

N-Succinyl-Ala-Ala-Pro-Leu-pNA: Used for detecting different proteolytic enzymes with slight variations in specificity.

Uniqueness

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is unique due to its specific sequence of amino acids, which provides a distinct substrate for certain proteolytic enzymes. The presence of the succinyl group enhances its solubility and stability, making it a preferred choice for various enzymatic assays .

Properties

IUPAC Name |

4-[[1-[[4-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride](/img/structure/B12319522.png)

![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)

![[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12319538.png)

![N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide](/img/structure/B12319575.png)

![11-Hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one](/img/structure/B12319585.png)

![17-Acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12319587.png)

![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)